molecular formula C8H16ClNO B6195900 1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2680532-13-0

1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6195900
CAS No.: 2680532-13-0
M. Wt: 177.7
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Description

1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[2.1.1]hexane framework provides a rigid and constrained structure, which can be advantageous in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be catalyzed by light. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methoxymethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and efficient reaction conditions. Additionally, purification steps such as crystallization or chromatography are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for phenyl groups in drug design.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.

    Bicyclo[3.1.0]hexane: Used in the development of new materials and pharmaceuticals.

Uniqueness

1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific substitution pattern and the presence of the azabicyclo framework. This structure provides a combination of rigidity and functional group diversity that is not commonly found in other bicyclic compounds. This uniqueness makes it a valuable tool in the design of new molecules with specific properties and functions .

Properties

CAS No.

2680532-13-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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